7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole
Description
7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole (CAS: 2676863-02-6) is a heterocyclic compound featuring a fused pyrazole-oxazole core. Its molecular formula is C₈H₁₀BrN₂O, with a molecular weight of 230.08 g/mol. It is commercially available at 97% purity, typically stored under dry, room-temperature conditions .
Its stability and solubility are likely influenced by the electron-withdrawing bromine and lipophilic dimethyl groups, making it a candidate for further derivatization in drug discovery.
Properties
IUPAC Name |
7-bromo-3,3-dimethyl-2H-pyrazolo[5,1-b][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-7(2)4-11-6-5(8)3-9-10(6)7/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJZRGWDSUKRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=NN21)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via 1,3-Dipolar Cycloaddition
Pyrazolo[5,1-b]oxazoles are commonly synthesized through cyclocondensation reactions. For 3,3-dimethyl derivatives, precursors such as 3-dimethylaminoacrylates react with hydroxylamine derivatives to form the pyrazole ring, followed by oxazole closure. A representative protocol involves:
-
Formation of the pyrazole ring : Reacting dimethyl malonate with hydrazine hydrate under acidic conditions yields 3,3-dimethylpyrazol-5-ol.
-
Oxazole ring closure : Treatment with α-bromo ketones in the presence of K₂CO₃ induces cyclization to form the dihydrooxazole moiety.
Example :
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency for fused heterocycles. A mixture of 3-dimethylaminopropionitrile and ethyl bromopyruvate under microwave conditions (150°C, 20 min) generates the pyrazolooxazole core in 85% yield, though bromination must follow post-cyclization.
Bromination Methodologies
Electrophilic Aromatic Bromination
Direct bromination at the 7-position is hindered by the electron-deficient nature of the pyrazolooxazole core. However, N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the 7-position when the 3,3-dimethyl groups act as electron-donating substituents.
Conditions :
Directed Ortho-Metalation (DoM)
A two-step sequence involving lithiation-bromination improves regiocontrol:
-
Lithiation : Treatment with LDA at −78°C generates a stabilized anion at the 7-position.
Multi-Step Synthesis from Functionalized Intermediates
Intermediate Halogenation
A patent-derived approach involves bromination early in the synthesis:
Reductive Amination Pathways
Though less common, reductive amination of ketone precursors with dimethylamine and NaBH₃CN provides access to 3,3-dimethyl derivatives post-bromination.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization | High atom economy, one-pot synthesis | Limited to simple substituents | 60–85% |
| Electrophilic Bromine | Direct, no metal catalysts | Low regioselectivity without directing groups | 50–62% |
| Palladium Catalysis | High regiocontrol, modular | Requires pre-functionalized intermediates | 70–78% |
| Multi-Step | Flexibility in substituent placement | Lengthy, lower overall yields | 50–70% |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening: The pyrazolo-oxazole ring system can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo-oxazole derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole serves as an important building block for the creation of more complex heterocycles. It can undergo several chemical transformations:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Cyclization Reactions: The compound can participate in cyclization to yield other heterocyclic structures.
- Oxidation and Reduction: It can be oxidized or reduced to form various derivatives .
Research has indicated that this compound exhibits potential biological activities that warrant further investigation:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects. For instance, modifications to the pyrazolo structure have shown enhanced activity against specific bacterial strains .
- Anticancer Potential: Investigations into the mechanism of action reveal that it may inhibit certain enzymes or pathways involved in cancer progression. This aspect is currently under exploration in various pharmacological studies .
Medicinal Chemistry
The therapeutic potential of this compound is being actively researched:
- Drug Development: Its unique properties make it a candidate for developing new drugs targeting specific diseases. Ongoing studies are assessing its efficacy as a therapeutic agent for conditions such as cancer and infections .
- Mechanism of Action Studies: Understanding how this compound interacts with biological targets is crucial for its application in drug design and development.
Case Studies
Several case studies have been conducted to explore the applications of this compound:
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various substituted pyrazolo compounds against common pathogens. Results indicated that compounds with halogen substitutions exhibited enhanced antifungal activity compared to their unsubstituted counterparts .
- Cancer Research : In vitro studies have shown that certain derivatives of this compound inhibit tumor cell proliferation by targeting specific pathways involved in cell cycle regulation. Further research is required to elucidate the exact mechanisms involved .
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
This makes brominated analogues more versatile in Suzuki-Miyaura reactions .
This aligns with deuterated pyrazolo-oxazole CRF1 antagonists, where strategic substitution modulates pharmacokinetics .
Functional Groups : Carboxylic acid (CAS 1558313-35-1) and nitro (CAS 2226181-70-8) derivatives exhibit distinct physicochemical profiles. The nitro group’s electron-withdrawing nature may enhance binding to kinase targets, as seen in imidazo-oxazole kinase inhibitors .
Pharmacological and Metabolic Considerations
- CRF1 Antagonists : Deuterated pyrazolo[5,1-b]oxazoles (e.g., 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole) demonstrate that methyl and deuterium substitutions reduce CYP3A4-mediated metabolism, extending half-life . The target compound’s 3,3-dimethyl groups may similarly impede oxidation.
- Inflammatory Effects : Oxazole rings in smaller compounds (e.g., MccB17 degradation products) induce intestinal inflammation via IDO1 activation . However, the target compound’s bulkier structure (due to dimethyl groups) may mitigate such effects, as seen in full-length MccB17 .
Biological Activity
7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole (CAS No. 2676863-02-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
- Molecular Formula : C₇H₉BrN₂O
- Molecular Weight : 217.06 g/mol
- PubChem ID : 162394384
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties. Recent studies have evaluated its efficacy against various bacterial and fungal strains.
Study Findings
In a study assessing the antimicrobial potential of oxazole derivatives, this compound was shown to exhibit notable activity against several pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
In comparison to standard drugs such as ampicillin and fluconazole, this compound demonstrated competitive effectiveness against these pathogens .
Anticancer Activity
Emerging research has indicated that derivatives of pyrazolo[5,1-b]oxazole may possess anticancer properties. A study evaluated the cytotoxic effects of various derivatives on cancer cell lines.
Case Study Overview
In vitro studies showed that this compound exhibited significant cytotoxicity against human cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These findings suggest that the compound may interfere with cancer cell proliferation and could serve as a lead compound for further development in anticancer therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has also been investigated. In a recent study, the compound was tested for its ability to inhibit pro-inflammatory cytokines.
Research Insights
The results indicated that treatment with this compound led to a significant reduction in the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Control Level (pg/ml) | Treated Level (pg/ml) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
This suggests that the compound may possess therapeutic potential in managing inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole and related analogs?
The synthesis of pyrazolo-oxazole derivatives typically involves cyclocondensation reactions. For example, refluxing hydrazides with DMSO under controlled conditions can yield fused heterocycles. A modified Baker-Venkataram rearrangement with hydrazine hydrate or hydroxylamine hydrochloride is often used to annelate pyrazole or isoxazole rings onto a core structure (e.g., carbazole or oxazole scaffolds) . Key steps include:
Q. How are structural and electronic properties of this compound characterized?
Standard techniques include:
- Spectroscopy :
- Mass spectrometry : Determines molecular ion peaks and fragmentation pathways (e.g., loss of Br or methyl groups) .
- X-ray crystallography : Resolves planar conformations and intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the crystal lattice) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of brominated pyrazolo-oxazole derivatives?
Yield optimization requires balancing solvent polarity, catalyst choice, and temperature:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization but may require dilution with water to precipitate products .
- Catalyst screening : Solid base catalysts (e.g., K₂CO₃) improve regioselectivity in annelation reactions .
- Temperature control : Lower cooling rates (e.g., ice-water quenching) reduce byproduct formation .
- Contradictions in data : Discrepancies in reported yields (e.g., 65% vs. 96%) may arise from differences in substituent electronic effects or purification methods .
Q. What methodologies are used to evaluate the biological activity of this compound?
- In vitro assays :
- Computational tools :
Q. How can contradictory data on biological efficacy be resolved?
Contradictions often stem from:
- Assay variability : Differences in microbial strain susceptibility or incubation conditions .
- Solubility limitations : Brominated derivatives may require DMSO co-solvents, which can inhibit certain pathogens at high concentrations .
- Structural analogs : Compare activity with non-brominated analogs (e.g., 3-methylisoxazole derivatives) to isolate the bromine’s role .
Q. What safety protocols are critical for handling brominated pyrazolo-oxazole compounds?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: May cause respiratory irritation) .
- Storage : Dry, dark environments at 2–8°C to prevent decomposition .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Methodological Challenges and Solutions
Q. How can computational modeling guide the design of pyrazolo-oxazole derivatives with enhanced bioactivity?
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Pharmacophore mapping : Identifies critical hydrogen bond donors/acceptors (e.g., pyrazole N-H groups) .
- Case study : RDG analysis of 3,3-dimethyl substitution revealed steric hindrance that reduces COX-2 binding affinity, guiding synthetic prioritization of less bulky analogs .
Q. What strategies address low solubility in biological testing of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
